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Orlistat open ring epimer

Cat. No.: B1140670
CAS No.: 130793-28-1
M. Wt: 513.75
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Description

Contextualization within Beta-Lactone Inhibitor Research and Analog Chemistry

Orlistat (B1677487) is a potent inhibitor of gastric and pancreatic lipases, enzymes crucial for the digestion of dietary fats. nih.gov Its therapeutic action stems from a highly strained beta-lactone ring within its molecular structure. nih.gov This ring is the key to its inhibitory activity, as it covalently binds to the serine residues in the active sites of these lipases, rendering them inactive. nih.govnih.gov The hydrolysis of the beta-lactone ring is a critical aspect of the mechanism of action of this class of drugs. nih.gov

The Orlistat open ring epimer is the product of this hydrolysis. nih.gov The opening of the beta-lactone ring results in a loss of the compound's inhibitory activity. nih.gov Therefore, the study of the this compound is integral to understanding the structure-activity relationship of beta-lactone inhibitors. By examining this inactive form, researchers can better appreciate the precise structural requirements for enzyme inhibition and design more stable and effective analogs.

Rationale for Comprehensive Investigation of this compound and Its Stereoisomers

The comprehensive investigation of the this compound and its stereoisomers is driven by several key factors, primarily related to pharmaceutical quality control and the understanding of Orlistat's metabolic fate.

A Known Impurity and Metabolite: The this compound is a known impurity found in pharmaceutical preparations of Orlistat. researchgate.netnih.gov Its presence and quantity are critical parameters in the quality assessment of the final drug product. nih.gov Several studies have focused on developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this and other impurities in Orlistat formulations. nih.govgoogle.com

Analytical Standard: Due to its importance as a known impurity, the this compound is used as an analytical standard for quality control in the manufacturing of Orlistat. smolecule.com This allows for the development of robust analytical methods to ensure the purity and consistency of the drug.

Understanding Metabolic Pathways: The formation of the this compound occurs through enzymatic hydrolysis, primarily by pancreatic lipase (B570770). Studying this process provides valuable insights into the metabolic pathways of Orlistat and the stability of the beta-lactone ring under physiological conditions. Understanding the stereochemistry of this hydrolysis is also crucial for a complete picture of the drug's biotransformation.

Fundamental Research Significance in Chemical Biology and Enzymology

The this compound serves as a valuable tool in the fundamental research areas of chemical biology and enzymology.

Probing Enzyme Mechanisms: The enzymatic conversion of Orlistat to its open ring epimer provides a model system for studying the kinetics and mechanisms of lipase-catalyzed hydrolysis of beta-lactones. Researchers can use this transformation to investigate the active site topology of lipases and the factors that influence their catalytic activity.

Drug Discovery and Development: A thorough understanding of the hydrolysis of beta-lactones, as exemplified by the formation of the this compound, is crucial for the design of new and improved beta-lactone-containing drugs. nih.govwustl.edu By studying the inactive, hydrolyzed form, medicinal chemists can develop strategies to create more stable and potent inhibitors. The insights gained from the study of Orlistat and its open ring epimer can be applied to the development of other therapeutic agents that target serine hydrolases. wustl.edu

Interactive Data Table: Chemical Properties of Orlistat and its Open Ring Epimer

PropertyOrlistatThis compound
IUPAC Name [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate(2S,3R,5S)-5-[[(2S)-2-(formylamino)-4-methylpentanoyl]oxy]-2-hexyl-3-hydroxyhexadecanoic acid
CAS Number 96829-58-2130793-28-1
Molecular Formula C29H53NO5C29H55NO6
Molecular Weight 495.7 g/mol 513.75 g/mol
Key Structural Feature Contains a beta-lactone ringThe beta-lactone ring is hydrolyzed to a carboxylic acid and a secondary alcohol

Interactive Data Table: Analytical Methods for the Detection of this compound

Analytical MethodPurposeKey Findings
High-Performance Liquid Chromatography (HPLC) Quantification of Orlistat and its impurities in pharmaceutical products.Effective for separating Orlistat from its open ring epimer and other related substances. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) Identification and structural characterization of impurities.Confirms the identity of the this compound in drug formulations. nih.gov
UPLC-MS/MS High-resolution separation and identification of Orlistat and its degradation products.Allows for the detailed study of the impurity profiles of different Orlistat products. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₉H₅₅NO₆ B1140670 Orlistat open ring epimer CAS No. 130793-28-1

Properties

IUPAC Name

(2S,3R,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUNIADJSAJLGB-YIPNQBBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147205
Record name N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130793-28-1
Record name N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130793-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orlistat open ring epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130793281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORLISTAT OPEN RING EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0N5S1WW2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Stereochemical and Structural Elucidation

Determination of Absolute and Relative Stereochemistry of Orlistat (B1677487) Open Ring Epimer

The Orlistat open-ring epimer is a stereoisomeric variant of Orlistat, a known lipase (B570770) inhibitor, that results from the opening of the β-lactone ring. This transformation creates a new stereochemical landscape, and as an epimer, it differs from other open-ring isomers in the configuration at one or more of its chiral centers. Pinpointing these stereochemical distinctions requires an array of sophisticated analytical methods.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like the Orlistat open-ring epimer. While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR techniques are critical for a complete stereochemical assignment.

Experiments such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly vital for determining relative stereochemistry. oup.comresearchgate.net NOESY detects through-space correlations between protons that are in close proximity, allowing for the deduction of their relative orientation. oup.com For instance, a NOESY cross-peak between protons on adjacent stereocenters indicates they are on the same face of the molecule. The presence or absence of such correlations provides definitive evidence for the relative arrangement of substituents. researchgate.net Furthermore, Exchange Spectroscopy (EXSY), which often uses the same pulse sequence as NOESY, can distinguish between non-interconverting diastereomers and those that are in equilibrium. acs.orgacs.org The absence of exchange cross-peaks in a 2D NOESY/EXSY spectrum would confirm that the epimers are stable and not interconverting under the experimental conditions. acs.orgacs.org

**Table 1: Representative 2D NMR Experiments for Stereochemical Analysis**
| Experiment | Information Yielded | Relevance to Orlistat Open Ring Epimer |
| :--- | :--- | :--- |
| **COSY** (Correlation Spectroscopy) | Shows proton-proton (¹H-¹H) spin-spin coupling, identifying adjacent protons. | Establishes the proton connectivity along the carbon backbone. |
| **HSQC** (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. | Assigns specific protons to their attached carbon atoms. |
| **HMBC** (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects molecular fragments and confirms the overall carbon skeleton. |
| **NOESY/ROESY** (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) | Detects through-space proximity of protons (typically <5 Å).[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbgWufsVJ8dz_pWEs-XOAa41WiCp69NB-R_V1sF7tdISW0i2k0FXHYFb9pT1-ovmbdkyIeASpraMkOK5j4TlPcmq9ZYrk-dHy4uB1XahmEmVZN8R6zMV4OYOQ67z2NlJQvbsoCM3IvWwp2nYXNwKp-ZOAY5vf2jrfV-MsWZ8g3KF4F-to%3D)] | Determines the relative stereochemistry by identifying which substituents are on the same or opposite faces of the molecule.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbgWufsVJ8dz_pWEs-XOAa41WiCp69NB-R_V1sF7tdISW0i2k0FXHYFb9pT1-ovmbdkyIeASpraMkOK5j4TlPcmq9ZYrk-dHy4uB1XahmEmVZN8R6zMV4OYOQ67z2NlJQvbsoCM3IvWwp2nYXNwKp-ZOAY5vf2jrfV-MsWZ8g3KF4F-to%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGWQtiGRjb1fOMAm90Q-hZCa6wJWLGGAKBEM6z80cF6fEZhb5tTqlDVthTUsVYB55SYZ8E14-liqydpAtCS7A4NzQaTsKjNo8Ttei0qD7ssRHpBVUH1_rUK964hI-a5GzbNSYUMRPtHjcaOGH39GxLXyXT2ou3cLBs-1bACtJh9NaQ8Ew1wuyVIIdEHTJT02ADNnwdAXDYhcmB7715S6bcelimi5QG4NPUg27AilD9uZgofMa3m7YmMGydAEpybZZRL1kw%3D)] |

While conventional mass spectrometry (MS) provides molecular weight, it typically cannot differentiate between stereoisomers. However, advanced MS techniques can provide this distinction. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can separate isomers based on their different retention times on a chromatography column. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for separating isomers in the gas phase. nih.govclemson.edu IM-MS separates ions based on their size, shape, and charge, which are reflected in their collision cross-section (CCS). nih.govrsc.org Diastereomers like the Orlistat open-ring epimer, having different three-dimensional shapes, will exhibit distinct drift times in the ion mobility cell, allowing for their separation and identification. nih.govrsc.org This method is effective even for isomers with very small structural differences. rsc.org The introduction of derivatization agents or metal adducts, such as silver ions, can further enhance the conformational differences between isomers, leading to better separation in the ion mobility cell. clemson.edudiva-portal.org

Chiroptical spectroscopy is highly sensitive to a molecule's stereochemistry and is a primary method for determining absolute configuration. nih.govresearchgate.net Electronic Circular Dichroism (ECD), which measures the differential absorption of left- and right-circularly polarized light, provides a unique spectral fingerprint for a specific enantiomer or diastereomer. rsc.org

For conformationally flexible molecules like the Orlistat open-ring epimer, the experimental ECD spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers in solution. rsc.orgmdpi.com The modern approach involves comparing the experimental ECD spectrum with theoretically calculated spectra. nih.govrsc.org This is achieved by first performing a computational conformational search to identify all low-energy conformers, then calculating the ECD spectrum for each one using time-dependent density functional theory (TDDFT), and finally averaging these spectra. mdpi.comnih.gov A close match between the experimental and a calculated spectrum for a specific stereoisomer allows for the unambiguous assignment of its absolute configuration. nih.govrsc.org

Conformational Analysis and Interconversion Dynamics

The long, acyclic carbon chains in the Orlistat open-ring epimer afford it significant conformational flexibility. Understanding its preferred shapes in solution and the dynamics of how it converts between them is crucial, as conformation can influence its properties.

High-field NMR spectroscopy is the primary experimental technique for studying the solution-state conformations of flexible molecules. nih.gov The analysis of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angles along the carbon backbone via the Karplus equation. Additionally, NOE data, which is distance-dependent, can reveal which parts of the molecule are spatially close in the predominant solution conformation. nih.gov For complex flexible molecules, these NMR studies can be complemented by molecular modeling to build a comprehensive picture of the conformational landscape. nih.govmdpi.com Studies on other flexible acyclic molecules have shown that they often adopt a limited number of preferred conformations in solution, which can be influenced by factors like intramolecular hydrogen bonding or steric effects. mdpi.comjst.go.jp

Theoretical and computational methods are essential for predicting the preferential conformations of flexible molecules like the Orlistat open-ring epimer. scispace.com Computational chemistry can be used to perform a systematic conformational search to identify all possible low-energy structures. scielo.org.za These calculations, often using density functional theory (DFT), can predict the relative stabilities of different conformers and diastereomers. rsc.orgchemrxiv.org Such studies have shown that for acyclic molecules, non-intuitive conformations (e.g., gauche instead of anti) can sometimes be more stable due to subtle electronic effects like hyperconjugation, which may override simple steric hindrance arguments. rsc.orgchemrxiv.org Molecular dynamics (MD) simulations can further explore the conformational space and dynamics over time, providing insight into how the molecule behaves in a solution environment and the rates of interconversion between different conformations. mdpi.comnih.govacs.org

**Table 2: List of Chemical Compounds Mentioned**
| Compound Name |
| :--- |
| Orlistat |
| this compound |

Crystallographic Analysis of this compound

A thorough review of the scientific literature reveals a notable absence of publicly available crystallographic data for the isolated solid-state structure of the this compound. While X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, no studies presenting the unit cell dimensions, space group, or atomic coordinates for this specific compound could be identified.

The lack of crystallographic data may be attributable to the compound's significant conformational flexibility. Molecules with numerous single bonds, like the this compound, can adopt multiple low-energy conformations, which can impede the formation of the highly ordered, single crystals required for successful X-ray diffraction analysis.

However, crystallographic studies have been conducted on Orlistat in complex with enzymes. For instance, the crystal structure of pathogenic Staphylococcus aureus lipase in complex with Orlistat has been determined. researchgate.net In this complex, the β-lactone ring of Orlistat is observed to be open, as a result of a hydrolyzing ring cleavage reaction with the enzyme's active site serine residue (Ser116). researchgate.net This provides valuable insight into the conformation of the ring-opened structure when bound to a biological target, though it does not represent the crystal structure of the isolated epimer.

Similarly, studies on the thioesterase domain of human fatty acid synthase in complex with Orlistat show the molecule in both a covalently bound intermediate state and as a hydrolyzed product, again with an opened lactone ring. acs.orgnih.gov These studies highlight the dynamic nature of the molecule and the conformational changes that occur upon interaction with its enzymatic targets.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₉H₅₅NO₆ google.comturkjps.org
Molecular Weight 513.75 g/mol google.comnih.gov
IUPAC Name (2S,3R,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid nih.gov
CAS Number 130793-28-1 pharmaffiliates.comusp.org
Stereochemistry Absolute (4/4 defined stereocenters) google.comturkjps.org
Appearance Clear Colorless to Light Yellow Viscous Oil to Off-White Low Melting Solid pharmaffiliates.comnih.gov

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches for Orlistat (B1677487) Open Ring Epimer and Its Analogs

The total synthesis of the orlistat open ring epimer is not typically undertaken as a primary objective. Instead, synthetic efforts are directed towards the total synthesis of orlistat, which can then be converted to the open ring epimer. The synthesis of orlistat itself is a well-established field, with numerous strategies developed to control the stereochemistry of the molecule.

The synthesis of orlistat, and by extension its open ring epimer, relies on the construction of key chiral intermediates. A common strategy involves the tandem Mukaiyama aldol-lactonization (TMAL) process, which allows for the diastereoselective formation of trans-β-lactones. google.com This method provides a versatile platform for introducing modifications to the α-side chain. google.com Other approaches have utilized chiral auxiliaries, such as the Evans aldol (B89426) reaction, to establish the desired stereocenters. smolecule.com For instance, N-dodecanal can be reacted with an Evans chiral auxiliary to create a key intermediate that undergoes further reactions, including nucleophilic substitution with monomethyl malonate potassium salt, to build the carbon skeleton. smolecule.com

Control of stereochemistry is paramount in the synthesis of orlistat and its analogs. Various methods have been employed to achieve high levels of stereoselectivity. These include:

Asymmetric Aldol Reactions: Boron-mediated anti-selective aldol couplings have been used to create the desired stereochemistry with high diastereoselectivity (>98% ds).

Asymmetric Hydrogenation: This technique is another key strategy for establishing the correct stereocenters.

Chiral Auxiliaries: The use of chiral auxiliaries, such as in the Evans aldol reaction, helps to direct the stereochemical outcome of key bond-forming reactions. smolecule.com

Enantioselective Carbonylation: A bimetallic catalyst has been used for the late-stage regioselective carbonylation of an enantiomerically pure cis-epoxide to form the trans-β-lactone core of orlistat.

Epimerization can be a significant challenge during the synthesis of orlistat, particularly during coupling reactions involving the N-formyl leucine (B10760876) side chain. For example, direct DCC coupling of N-formyl-l-leucine with certain epoxide intermediates can lead to a mixture of epimers. monash.edu To circumvent this, a common strategy is to use a more stable protecting group, such as N-Cbz-protected l-leucine, which can be coupled without significant epimerization. monash.edu The N-Cbz group can then be removed and the N-formyl group installed in a subsequent step. monash.edu The Mitsunobu reaction offers another route for acylation that can proceed with complete stereocontrol, avoiding epimerization. monash.edu

Semisynthesis and Derivatization Routes for Mechanistic Probes

The this compound is often prepared via semisynthesis from orlistat for use in research, particularly as a reference standard in analytical methods and for mechanistic studies. smolecule.comajptr.com This typically involves the controlled hydrolysis of the β-lactone ring of orlistat. This can be achieved under alkaline conditions (pH > 9) using reagents such as sodium hydroxide (B78521) or potassium carbonate. The resulting open-ring carboxylic acid is the epimer of interest. This semisynthetic route is crucial for producing the analytical standards necessary for quality control in the manufacturing of orlistat, allowing for the accurate detection and quantification of this impurity. smolecule.com

Chemical Transformation Pathways of Orlistat Leading to the Open Ring Epimer

The formation of the this compound is a key transformation that occurs through the degradation of orlistat. This process can be initiated by various factors, including hydrolysis and heat. google.comgoogle.com

Orlistat is susceptible to non-enzymatic degradation, particularly through hydrolysis and thermal stress. google.comgoogle.com The β-lactone ring of orlistat is the primary site of this degradation.

Hydrolytic Degradation: The opening of the β-lactone ring is a hydrolytic process that can occur under acidic, alkaline, or even neutral conditions. ajptr.comcore.ac.uk Studies have shown that orlistat degrades when refluxed in solutions containing acid (e.g., 2 M hydrochloric acid), base (e.g., 2 M sodium hydroxide), or even just water. ajptr.comcore.ac.uk Alkaline conditions, in particular, facilitate the opening of the lactone ring to form the corresponding carboxylic acid, which is the open ring epimer. core.ac.uk

Thermal Degradation: Orlistat has a low melting point (around 44°C) and is known to be sensitive to heat. google.comgoogle.com Exposure to elevated temperatures, especially in the presence of moisture, can accelerate the hydrolytic degradation process, leading to the formation of the open ring epimer. google.comgoogle.com

Photolytic Degradation: Exposure to light can also induce the degradation of orlistat in solution, leading to a significant decomposition of the parent compound. core.ac.uk

The instability of the open ring epimer itself has been noted, as it can undergo further rearrangement to form a six-membered lactone epimer, especially during analytical procedures like LC-MS/MS. monash.edu

Characterization of Chemical Hydrolysis and Epimerization Processes

The transformation of Orlistat into its open-ring epimer is a process driven by chemical hydrolysis. Orlistat's structure contains a reactive β-lactone ring, which is susceptible to cleavage under various conditions. nih.gov Forced degradation studies have demonstrated that Orlistat is labile under acidic, alkaline, and neutral hydrolytic conditions. appconnect.inresearchbib.com

Under alkaline conditions (pH > 9), such as in the presence of sodium hydroxide, the β-lactone ring opens to form a carboxylic acid. This hydrolysis reaction is a key step in the formation of the open-ring structure. The primary metabolite of Orlistat, known as M1, is this hydrolyzed β-lactone ring product. drugbank.com

The process can be summarized as follows:

Hydrolysis: The ester bond within the β-lactone ring of Orlistat is cleaved by water, a reaction catalyzed by acid or base. This results in the formation of a hydroxyl group and a carboxylic acid group, leading to the "open ring" structure. nih.gov

Epimerization: The term "epimer" indicates a change in the stereochemistry at one of the chiral centers of the molecule. For the this compound, this refers to the inversion of configuration at a specific carbon atom, resulting in a diastereomer of the original open-ring compound. o2hdiscovery.co The chemical name (2S,3R,5S)-5-((Formyl-L-leucyl)oxy)-2-hexyl-3-hydroxyhexadecanoic acid specifies the precise stereochemistry of this epimer. o2hdiscovery.cosynchemia.com

Characterization of these degradation products is crucial for quality control and is typically performed using stability-indicating analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). appconnect.inwaters.comresearchgate.net These techniques allow for the separation and identification of the various degradants from the parent Orlistat compound. researchgate.net Studies have shown that under acidic stress, Orlistat can degrade significantly, while it is also unstable in alkaline and neutral conditions. core.ac.uk

The table below outlines the degradation of Orlistat under different hydrolytic stress conditions as observed in a study.

ConditionParametersDegradation (%)Reference
Acid Hydrolysis0.1 N HCl, refluxed for 8h at 80°C13.37 researchbib.com
Alkali Hydrolysis0.1 N NaOH, refluxed for 8h at 80°C9.23 researchbib.com
Neutral HydrolysisDistilled water, refluxed for 12h at 80°C1.44 researchbib.com

Development of Impurity Synthesis Standards

The development of pure impurity standards is a fundamental requirement for the accurate quality control of pharmaceutical products. synzeal.comsigmaaldrich.com For the "this compound," this involves its deliberate synthesis and purification to serve as a reference standard for analytical methods. synzeal.com These standards are essential for method validation, stability studies, and the identification of unknown impurities in drug batches. synzeal.com

The synthesis of the this compound as a standard is typically achieved through controlled, stereoselective chemical reactions. While forced degradation can produce the compound, a targeted synthesis is necessary to obtain it in a pure form and sufficient quantity. The general approach involves the controlled hydrolysis of Orlistat.

A plausible synthetic route can be described as:

Controlled Hydrolysis: Orlistat is subjected to alkaline hydrolysis, for instance, using sodium hydroxide, which selectively opens the β-lactone ring to form the open-ring carboxylic acid.

Stereochemical Control: The conditions of the reaction must be carefully managed to induce epimerization at the desired chiral center while preserving the stereochemistry of the others.

Purification: Following the reaction, the target epimer must be isolated from the reaction mixture, which may contain unreacted Orlistat, other diastereomers, and by-products. This is typically accomplished using chromatographic techniques such as preparative HPLC.

The availability of well-characterized reference standards from specialized suppliers is crucial for pharmaceutical manufacturers. synzeal.comsimsonpharma.com These standards are accompanied by a Certificate of Analysis (COA) that includes detailed data from techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to confirm the structure and purity. synzeal.com The United States Pharmacopeia (USP) also provides reference standards for Orlistat-related compounds to ensure adherence to regulatory requirements. sigmaaldrich.com

Enzymatic and Biochemical Interactions in Vitro Mechanistic Studies

Molecular Mechanism of Interaction with Lipase (B570770) Enzymes

The interaction of the Orlistat (B1677487) open ring epimer with lipase enzymes is fundamentally different from that of its parent compound, Orlistat. This difference is rooted in the structural integrity of the β-lactone ring, which is crucial for the potent inhibitory activity of Orlistat. smolecule.com

Orlistat is a potent, competitive inhibitor of gastric and pancreatic lipases. mdpi.comresearchgate.net Its inhibitory power is quantified by a low mean inhibitory concentration (IC50), typically ranging from 0.1 to 0.2 μM. mdpi.com Orlistat's mechanism involves a permanent reduction in the maximum reaction rate (Vmax) for triglyceride hydrolysis. mdpi.com

In stark contrast, the Orlistat open ring epimer, also known as metabolite M1, is considered pharmacologically inconsequential due to its extremely weak inhibitory activity against lipases. nih.govfda.gov Studies have shown that the lipase inhibitory activity of the open ring epimer (M1) and its subsequent metabolite (M3) is 1,000- and 2,500-fold weaker than that of Orlistat, respectively. nih.govfda.gov This profound difference in potency means the IC50 value for the open ring epimer is significantly higher than that of Orlistat, rendering it largely inactive as a lipase inhibitor under physiological conditions. nih.govdrugbank.com

Table 1: Comparative Lipase Inhibition

Compound IC50 Relative Inhibitory Activity
Orlistat 0.1 - 0.2 μM mdpi.com Potent Inhibitor mdpi.comnih.gov

| This compound (M1) | Not typically measured due to low activity | ~1,000-fold less than Orlistat nih.govfda.gov |

The primary distinction in the binding mechanism lies in the type of chemical bond formed with the lipase enzyme. Orlistat is known as an irreversible inhibitor that forms a stable covalent bond with the lipase. mdpi.comnih.gov This interaction occurs specifically with the serine residue (e.g., Ser152 in pancreatic lipase) located in the enzyme's active site. mdpi.comnih.gov The electrophilic β-lactone ring of Orlistat is attacked by the nucleophilic serine residue, resulting in an acylation of the enzyme and the opening of the lactone ring to form a long-lived, inactive acyl-enzyme complex. researchgate.net

Conversely, the this compound lacks the reactive β-lactone ring necessary for this covalent interaction. Due to this structural alteration, it cannot form a covalent bond with the serine residue in the lipase's active site. Any interaction it may have with the enzyme would be non-covalent and significantly weaker, which explains its negligible inhibitory effect.

Orlistat's efficacy stems from its ability to act as a substrate mimic. Its lipid-like structure, featuring long hydrophobic aliphatic chains, allows it to fit effectively into the active site cavity of lipase enzymes when the enzyme's "lid" domain is in the open conformation. mdpi.com This mimicry enables the drug's β-lactone ring to be positioned perfectly for nucleophilic attack by the catalytic serine residue, ensuring efficient inactivation of the enzyme. mdpi.com

Enzymatic Biotransformation Pathways of this compound (focus on in vitro enzymatic systems)

The formation of the this compound is itself a result of enzymatic biotransformation. It is the first and primary metabolite in the metabolic pathway of Orlistat.

In vitro and in vivo studies demonstrate that Orlistat is primarily metabolized within the gastrointestinal tract. drugbank.comnih.gov The key enzymes responsible for its initial transformation are the same ones it is designed to inhibit: gastric and pancreatic lipases. monash.edu The interaction between Orlistat and the active site serine of these lipases results in the enzymatic hydrolysis of the β-lactone ring, yielding the open ring epimer, also known as metabolite M1. drugbank.commonash.edu This process occurs in the lumen of the stomach and small intestine. openaccessjournals.com

Further biotransformation occurs when the N-formyl leucine (B10760876) side chain of the M1 metabolite is cleaved, resulting in a second major metabolite, M3. fda.govdrugbank.comopenaccessjournals.com This subsequent cleavage is also presumed to be carried out by enzymes within the intestinal wall. drugbank.com

The biotransformation of Orlistat follows a clear, sequential pathway resulting in two main, pharmacologically weak metabolites. nih.govdrugbank.com

Formation of M1 (this compound): The process begins when Orlistat interacts with gastric or pancreatic lipase. The enzyme's active site serine residue attacks and hydrolyzes the β-lactone ring of Orlistat. monash.edu This ring-opening event produces the first major metabolite, M1, which is the this compound. fda.govdrugbank.com

Formation of M3: The M1 metabolite undergoes further enzymatic cleavage. The N-formyl-L-leucine residue is cleaved from the rest of the molecule, producing the second major metabolite, M3. fda.govdrugbank.comopenaccessjournals.com

These two metabolites, M1 and M3, account for approximately 42% of the total drug-related components found in plasma after Orlistat administration. nih.govfda.govdrugbank.com

Table 2: Compound Names

Name Description
Orlistat (tetrahydrolipstatin) The parent drug with an intact β-lactone ring. mdpi.com
This compound (M1) The primary metabolite formed by the hydrolysis of Orlistat's β-lactone ring. nih.govfda.gov
Metabolite M3 The secondary metabolite formed by the cleavage of the N-formyl leucine moiety from M1. nih.govfda.gov
N-formyl-L-leucine The amino acid derivative that is cleaved from the M1 metabolite to form M3. drugbank.com
Pancreatic Lipase A primary target enzyme for Orlistat, which also catalyzes its conversion to the open ring epimer. mdpi.com

| Gastric Lipase | A target enzyme for Orlistat, also involved in its biotransformation. openaccessjournals.com |

Comparative Biotransformation Rates with Related Lipase Inhibitors

The biotransformation of Orlistat primarily occurs within the gastrointestinal wall. nih.gov The primary active compound, Orlistat, is metabolized into two main, yet pharmacologically inactive, metabolites. nih.gov The first major metabolite is M1, which is the this compound, formed through the hydrolysis of the β-lactone ring. nih.govopenaccessjournals.com A further metabolite, M3, is formed when the N-formyl-L-leucine moiety is cleaved from M1. nih.gov

In studies observing the pharmacokinetics of radiolabeled Orlistat in obese patients, these two metabolites accounted for approximately 42% of the total radioactivity in plasma. nih.gov The primary metabolite, M1 (the open ring epimer), has a relatively short half-life of about 3 hours. nih.gov The M3 metabolite has a longer half-life of approximately 13 hours. nih.gov

Detailed, direct comparative studies on the biotransformation rates of the this compound against other specific lipase inhibitors are not extensively detailed in the available scientific literature. The focus of most research has been on the parent compound, Orlistat, and its efficacy. However, the metabolic pathway provides insight into its transformation and persistence relative to its own metabolites.

Table 1: Major Metabolites of Orlistat and Their Pharmacokinetic Properties

Metabolite IDDescriptionApproximate Half-LifePharmacological Activity
M1This compound (hydrolyzed β-lactone ring)~3 hoursInactive nih.govopenaccessjournals.com
M3Metabolite M1 with N-formyl-L-leucine side chain cleaved~13 hoursInactive nih.gov

Structure-Activity Relationship (SAR) Studies for Enzymatic Inhibition

The inhibitory activity of Orlistat and its analogs is intrinsically linked to their molecular structure. The specific arrangement of atoms and functional groups dictates the molecule's ability to interact with and inhibit lipase enzymes.

The stereochemistry of Tetrahydrolipstatin (THL), the active component of Orlistat, plays a significant role in modulating its inhibitory potency against pancreatic lipase. nih.gov A study evaluating THL and seven of its stereoisomers revealed a wide range of inhibitory concentrations (IC₅₀), demonstrating that while the naturally configured Orlistat is the most potent, several other diastereomers retain substantial inhibitory activity. nih.gov

The mechanism of action involves the ring-opening of the β-lactone by a serine residue in the lipase's active site, forming a stable ester and thus inactivating the enzyme. nih.gov The research found that even the enantiomer at the key β-lactone portion of the molecule displayed surprising and significant inhibitory activity. nih.gov This suggests that while a specific stereochemical configuration is optimal for binding, the lipase enzyme can accommodate a variety of stereoisomers. nih.govmdpi.com

Table 2: In Vitro Porcine Pancreatic Lipase (PPL) Inhibition by Tetrahydrolipstatin (THL) Stereoisomers

Compound/StereoisomerIC₅₀ (nM)
THL (Orlistat, natural configuration)4.0
(ent)-THL (enantiomer of THL)930
Diastereomer 1120
(ent)-Diastereomer 130
Diastereomer 220
(ent)-Diastereomer 220
Diastereomer 370
(ent)-Diastereomer 3150

Data sourced from a study on the stereochemical structure-activity relationship of Tetrahydrolipstatin. nih.gov

The most critical functional group for the lipase-inhibiting activity of Orlistat is the β-lactone ring. nih.govacs.org This four-membered ring acts as the "warhead" of the molecule. nih.gov It forms a covalent bond with the active serine residue (Ser152) in the catalytic site of gastric and pancreatic lipases. openaccessjournals.commdpi.com This irreversible binding inactivates the enzyme, preventing it from hydrolyzing dietary fats. nih.govmdpi.com

The defining structural feature of the This compound is the hydrolysis of this essential β-lactone ring. This modification replaces the reactive lactone with a carboxylic acid and a hydroxyl group. fda.govnih.gov The absence of the intact, strained lactone ring means the molecule can no longer form the stable acyl-enzyme complex required for inhibition. Consequently, the this compound is considered pharmacologically inactive as a lipase inhibitor. nih.govopenaccessjournals.com

Similarly, the cleavage of the N-formyl-L-leucine side chain from the open-ring structure to form the M3 metabolite represents another functional group modification that results in an inactive compound. nih.gov These findings underscore that the integrity of both the β-lactone ring and the principal side chains are essential for potent enzymatic inhibition.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Chromatographic Methods for Isomeric Separation and Purity Assessment

Chromatographic techniques are fundamental in distinguishing the Orlistat (B1677487) open ring epimer from Orlistat and other related impurities. The development and validation of these methods are governed by stringent guidelines to ensure accuracy and reliability. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, MS, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Orlistat and its impurities. researchgate.netnih.gov Reversed-phase HPLC methods are commonly developed and validated for this purpose. researchgate.netresearchgate.net A typical HPLC system for analyzing Orlistat open ring epimer involves a C18 or C8 column. google.com For instance, a C18 column with dimensions of 4.6 × 250 mm and a 5 µm particle size is often employed. The mobile phase is frequently a mixture of an organic solvent like acetonitrile (B52724) and an acidic aqueous solution, such as 0.1% formic acid or phosphoric acid. researchgate.netgoogle.com

Diverse detection methods enhance the specificity and sensitivity of the analysis. UV detection is commonly set at wavelengths around 195 nm or 205 nm. researchgate.net Mass Spectrometry (MS) and Evaporative Light Scattering Detection (ELSD) can also be coupled with HPLC to provide further structural and quantitative information. A key performance indicator for these methods is achieving a resolution of ≥2.0 between Orlistat and its epimer, ensuring accurate quantification.

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

Parameter Conditions
Column Waters Symmetry C8; C18 (4.6 × 250 mm, 5 µm)
Mobile Phase Acetonitrile/water with 0.1% formic acid
Flow Rate 0.8 mL/min
Detection UV (195 nm) or MS/MS (ESI+)
Resolution ≥2.0 between Orlistat and its epimer

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

Due to the stereoisomeric nature of the this compound, chiral chromatography is indispensable for assessing its enantiomeric and diastereomeric purity. chromatographyonline.comskpharmteco.com Molecules with multiple chiral centers can exist as various stereoisomers, each potentially having different biological activities. chromatographyonline.comacs.org Chiral HPLC methods, often employing chiral stationary phases (CSPs) like Chiralpak AD-H, are used to separate these isomers.

The separation can be achieved using normal-phase or reversed-phase conditions. skpharmteco.com For instance, a mobile phase consisting of n-Hexane and Isopropyl alcohol has been used for the separation of Orlistat isomers. researchgate.net The goal is to determine the percentage of the undesired enantiomer or diastereomer relative to the total peak area for all isomers. chromatographyonline.com The validation of these methods follows compendial-regulatory guidelines to ensure specificity, precision, linearity, and accuracy. chromatographyonline.com

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. researchgate.net While Orlistat and its open ring epimer are not inherently volatile, GC analysis can be performed on their volatile derivatives. jcancer.orgnih.gov This approach involves a chemical derivatization step to convert the non-volatile analytes into a form suitable for GC analysis. GC is particularly useful for separating complex mixtures and can be used to determine the purity of a substance. researchgate.net In the context of Orlistat research, GC-MS has been used to study fatty acid metabolism. jcancer.orgnih.gov

Hyphenated Mass Spectrometry (MS) Techniques for Identification and Quantification

Hyphenated MS techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are crucial for the definitive identification and precise quantification of the this compound. nih.govresearchgate.net

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification in Complex Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing Orlistat and its metabolites in complex biological matrices like plasma and lymph. japsonline.comresearchgate.net This method allows for the simultaneous detection of both the closed-ring form of Orlistat and its open ring epimer. In LC-MS/MS analysis, specific parent and product ion transitions are monitored, which provides a high degree of selectivity. japsonline.comimpactfactor.org For instance, studies have reported distinct retention times for the open ring epimer (e.g., 1.4 min) and the closed-ring form (e.g., 1.7 min), enabling their accurate quantification. The method is validated for parameters such as linearity, accuracy, precision, and stability to ensure reliable results. japsonline.comresearchgate.netimpactfactor.org

Table 2: LC-MS/MS Parameters for Orlistat Analysis

Parameter Orlistat Orlistat-D5 (Internal Standard)
Parent Ion (m/z) 496.4 501.3
Product Ion (m/z) 142.08 147.07

Source: japsonline.com

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of unknown compounds and for detailed structural analysis. thermofisher.comnih.gov HRMS, often coupled with liquid chromatography (LC-HRMS), can distinguish between compounds with very similar masses, which is essential for impurity profiling. researchgate.net The high resolving power of HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the separation of analyte signals from matrix interferences, leading to cleaner mass spectra and more reliable identification. thermofisher.comnih.gov This technique is instrumental in the characterization of novel impurities and degradation products of Orlistat, including the open ring epimer, by providing precise mass data and detailed fragmentation patterns for structural elucidation. researchgate.net

Spectroscopic Characterization Beyond NMR (e.g., IR, Raman, UV-Vis)

The spectroscopic characterization of the this compound, a key degradation product of Orlistat, requires techniques that can elucidate its unique structural features, which differ significantly from the parent compound. clearsynth.com Beyond Nuclear Magnetic Resonance (NMR) spectroscopy, other methods provide critical information.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The transformation of Orlistat's β-lactone ring into the open ring epimer results in distinct changes in the IR spectrum. The parent Orlistat is characterized by a strong absorption band corresponding to the cyclic ester (β-lactone) carbonyl group. In contrast, the this compound lacks this feature and instead displays characteristic absorptions for a carboxylic acid and a secondary alcohol. The United States Pharmacopeia (USP) indicates the use of IR spectroscopy for the identification of Orlistat itself. uspnf.com The principles of IR spectroscopy allow for a comparative analysis to confirm the identity of the open ring epimer by observing the appearance of new, characteristic bands.

Interactive Table: Comparative IR Spectroscopic Features Use the filter to compare functional groups between Orlistat and its open ring epimer.

CompoundFunctional GroupExpected IR Absorption (cm⁻¹)Notes
Orlistatβ-Lactone Carbonyl (C=O)~1820 cm⁻¹ (strong, characteristic)This band is absent in the open ring epimer.
This compoundCarboxylic Acid (O-H stretch)~3300-2500 cm⁻¹ (very broad)Indicates the presence of the free carboxylic acid.
This compoundCarboxylic Acid (C=O stretch)~1710 cm⁻¹ (strong)Confirms the ring-opening to form a carboxylic acid.
This compoundSecondary Alcohol (O-H stretch)~3500-3200 cm⁻¹ (broad)Results from the hydrolysis of the lactone ring.
BothAmide (N-H stretch)~3300 cm⁻¹Present in both molecules from the N-formyl-L-leucyl side chain.
BothAmide (C=O stretch)~1650 cm⁻¹Present in both molecules.

UV-Vis Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative detection of Orlistat and its impurities following chromatographic separation. The this compound, like its parent compound, lacks strong chromophores that absorb in the near-UV range. Detection is typically performed at low wavelengths, around 205-210 nm, where the amide and carbonyl functionalities exhibit absorbance. core.ac.ukjyoungpharm.orgresearchgate.net While not highly specific for structural elucidation on its own, its consistent use in HPLC methods makes it a cornerstone for the quantification of the epimer in stability and impurity profiling studies. core.ac.ukbenthamdirect.com

Challenges in Analytical Characterization of Unstable Chemical Species

The accurate analytical characterization of unstable chemical species like the this compound is fraught with difficulties that stem from their inherent reactivity. americanpharmaceuticalreview.comchromatographyonline.com

The primary challenge is the compound's instability. The this compound is a product of the hydrolysis of the β-lactone ring in Orlistat and exists as an impurity. clearsynth.compharmaffiliates.com This hydrolytic process can be influenced by factors such as pH, temperature, and the presence of nucleophilic solvents, meaning the compound can degrade or transform further during the analytical procedure itself. core.ac.ukamericanpharmaceuticalreview.com This complicates efforts to obtain an accurate quantitative measurement of the epimer as it existed in the original sample.

Further challenges include:

Low Concentration Levels: As an impurity, the open ring epimer is often present in low concentrations relative to the parent Orlistat, requiring highly sensitive and selective analytical methods for detection and quantification. americanpharmaceuticalreview.comias.ac.in

Lack of Certified Reference Materials: Obtaining pure, stable reference standards for reactive impurities can be difficult, hindering method development and validation. acs.org

Interconversion: The potential for epimerization or other transformations during sample preparation and chromatographic analysis can lead to inaccurate results. americanpharmaceuticalreview.com

Matrix Effects: The complex matrix of a pharmaceutical formulation or biological sample can interfere with the analysis, further complicating quantification.

Table: Summary of Analytical Challenges

Challenge Description Impact on Analysis of this compound
Chemical Instability The analyte degrades or transforms during sample handling, storage, or analysis. The epimer is a product of hydrolysis and can be sensitive to pH and temperature, leading to inaccurate quantification. core.ac.ukjyoungpharm.org
Low Abundance The analyte is present at trace levels compared to the main component. Requires methods with high sensitivity (low LOD/LOQ) to detect and quantify the epimer as an impurity. americanpharmaceuticalreview.comjapsonline.com
Sample Preparation Artifacts The process of extracting and preparing the sample for analysis induces chemical changes. Solvents, temperature, or pH used in extraction can accelerate the degradation of Orlistat or the epimer itself. core.ac.ukamericanpharmaceuticalreview.com

| Chromatographic Issues | The analyte may interact with the stationary phase, be poorly retained, or co-elute with other components. | Poor peak shape or resolution can compromise the accuracy of integration and quantification. waters.com |

To overcome the challenges associated with analyzing unstable species like the this compound, several mitigation strategies are employed. These strategies focus on controlling the analytical environment to minimize degradation.

Control of Chemical and Physical Conditions: Strict control over pH, temperature, and light exposure is paramount. Orlistat degradation studies show its susceptibility to acid, base, and neutral hydrolysis, as well as photolytic stress. core.ac.ukjyoungpharm.org Therefore, analyses are often performed using buffered mobile phases at a controlled temperature, and samples are protected from light using amber vials. core.ac.uk

Optimization of Chromatographic Methods: The choice of HPLC or GC conditions is critical. For HPLC, this includes selecting a stable stationary phase and a mobile phase composition that enhances analyte stability. waters.com Rapid analytical run times can also limit the time the analyte is exposed to potentially destabilizing conditions.

Careful Sample Handling: The USP monograph for Orlistat advises against the use of plastic flasks, which may be due to potential adsorption of the analyte or leaching of interfering substances that could affect the analysis of trace impurities. uspnf.com Samples should be analyzed as quickly as possible after preparation to minimize the opportunity for degradation.

Derivatization: In some cases, a highly reactive or unstable compound can be intentionally converted into a more stable, easily detectable derivative before analysis. This approach is common for molecules that are thermally labile or lack a strong chromophore. americanpharmaceuticalreview.comjapsonline.com

When direct measurement of an unstable species is unreliable, indirect quantification techniques offer a powerful alternative. japsonline.comfrontiersin.org These methods infer the quantity of the target analyte by measuring a related, more stable compound.

One established technique is quantification via chemical derivatization . In this approach, a reactive and unstable analyte is reacted to form a stable product, which is then quantified. For example, a highly reactive chloroacetyl chloride can be converted to the more stable methyl 2-chloroacetate with methanol, and this stable ester is then easily measured using GC-FID, allowing for the indirect but accurate quantification of the original unstable compound. japsonline.com

Another form of indirect quantification involves back-calculation from degradation products . This is a core principle of stability-indicating methods. In the context of Orlistat, forced degradation studies are performed under controlled stress conditions (e.g., acid, base, heat) to understand the degradation pathways. core.ac.ukbenthamdirect.com By quantifying the amount of a specific degradation product formed, such as the this compound, and assuming a known stoichiometric relationship (e.g., one molecule of Orlistat degrades to one molecule of the epimer), one can calculate the corresponding amount of the parent drug that has degraded. This mass balance approach is crucial for assessing the stability of the drug substance and ensures that the analytical method can accurately measure the decrease in the active ingredient in the presence of its degradants. core.ac.uk

More advanced computational methods are also emerging. Indirect Hard Modeling (IHM) , for instance, uses the pure spectra of individual components in a mixture to deconstruct a complex mixture spectrum. acs.org This allows for the quantification of each component, even if they are unstable intermediates that cannot be isolated, provided a pure spectrum can be obtained experimentally or through quantum mechanical simulation. acs.orgacs.org

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Constants

While specific quantum chemical studies focusing exclusively on the isolated Orlistat (B1677487) open ring epimer are not extensively documented in publicly available literature, the principles of quantum chemistry can be applied to infer its electronic properties. Such calculations are crucial for understanding the molecule's reactivity and its interactions within the enzyme's active site.

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations could be employed to determine the electron distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) of the Orlistat open ring epimer. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For the open-ring structure, the newly formed ester bond with the serine residue and the free hydroxyl group would significantly alter the electronic landscape compared to the parent Orlistat molecule. The reactivity of the acyl-enzyme intermediate is particularly relevant to the potential for hydrolysis and regeneration of the enzyme, a process that is known to be extremely slow, contributing to Orlistat's long-lasting inhibitory effect.

Acidity Constants (pKa): The this compound possesses a carboxylic acid group, which will have a specific acidity constant (pKa). Computational methods, such as those based on thermodynamic cycles in combination with quantum mechanical calculations, can predict the pKa of this functional group. The ionization state of this group within the microenvironment of the lipase (B570770) active site is critical for its interaction with surrounding amino acid residues and water molecules, which can influence the stability of the acyl-enzyme complex.

A hypothetical table of calculated quantum chemical properties for the this compound is presented below. It is important to note that these are representative values that would be the target of specific computational studies.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
pKa (Carboxylic Acid)~4.5Determines the ionization state at physiological pH.

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and dynamics simulations are powerful tools to investigate the interactions between the this compound (as the covalent adduct) and its target lipases.

Molecular docking studies on Orlistat have consistently shown its binding within the catalytic pocket of lipases, in close proximity to the catalytic triad (B1167595) (serine, histidine, and aspartate). researchgate.net The initial non-covalent binding positions the β-lactone ring for nucleophilic attack by the active site serine. Following the formation of the covalent bond, the open-ring epimer remains anchored within the active site.

The binding affinity of this covalent complex is exceptionally high due to the stability of the ester bond formed. Docking scores from various studies, while primarily focused on the initial non-covalent interaction, highlight the favorable energetic interactions that precede covalent bond formation. researchgate.net

A summary of key interacting residues and predicted binding affinities for the initial Orlistat-lipase complex from representative docking studies is provided below. These interactions are critical for the subsequent formation of the stable open-ring adduct.

Target LipaseKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Pancreatic LipaseSer152, His263, Phe77, Leu153-8.0 to -11.0
Gastric LipaseSer153, His264, Phe78, Leu154-7.5 to -10.5

Upon covalent binding of Orlistat and the subsequent formation of the open ring structure, both the ligand and the enzyme can undergo conformational changes. Molecular dynamics (MD) simulations provide a means to explore these dynamic changes over time.

A notable study investigating the covalently bound Orlistat within the thioesterase domain of human fatty acid synthase (a related enzyme) revealed significant conformational flexibility of the hexyl tail of the open-ring structure. acs.org The simulations showed that this tail could shift between different conformations within the active site. This conformational transition was found to be critical for the subsequent hydrolysis of the covalent bond, as it influenced the positioning of water molecules necessary for the reaction. acs.org

The root-mean-square deviation (RMSD) of the covalently bound Orlistat during MD simulations can quantify these conformational shifts. A stable RMSD indicates a consistent conformation, while significant fluctuations point to flexibility.

Simulation Time (ns)RMSD of Covalently Bound Orlistat (Å)Conformational State
0-51.2 ± 0.2Initial stable conformation
5-152.5 ± 0.4Transition to a second conformation
15-351.5 ± 0.3Second stable conformation

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

A hypothetical QSAR study on Orlistat analogues, where the open-ring form is the active species, would aim to develop a mathematical model that correlates molecular descriptors with the inhibitory potency (e.g., the rate of enzyme inactivation or the stability of the covalent adduct). Such a model could take the form of a multiple linear regression (MLR) equation:

log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

The goal would be to predict the inhibitory activity of new, unsynthesized analogues based on their calculated molecular descriptors.

For the this compound, key molecular descriptors that would likely influence its interaction with the lipase active site include:

Topological Descriptors: These describe the connectivity and branching of the molecule, which are important for fitting into the binding pocket.

Electronic Descriptors: Properties such as partial charges on atoms, dipole moment, and polarizability would govern the electrostatic and van der Waals interactions with the enzyme.

Hydrophobic Descriptors: The lipophilic nature of the long alkyl chains is crucial for entering the hydrophobic active site of lipases. LogP (the logarithm of the partition coefficient) would be a critical descriptor.

A hypothetical table of important molecular descriptors for the this compound is presented below:

Descriptor ClassSpecific DescriptorRelevance to Lipase Inhibition
ElectronicPartial charge on the carbonyl carbon of the ester bondSusceptibility to nucleophilic attack (for hydrolysis)
HydrophobicLogPAffinity for the hydrophobic active site of lipase
StericMolecular volumeFit within the confines of the binding pocket

Theoretical Prediction of Spectroscopic Parameters and Conformational Preferences

The application of computational chemistry and molecular modeling to the study of the this compound remains a largely unexplored area of research. A comprehensive review of publicly available scientific literature and computational databases reveals a significant gap in theoretical studies focused specifically on this particular epimer. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters and conformational preferences of molecules, such detailed analyses for the this compound have not been published.

Computational chemistry allows for the in-silico prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical spectra are invaluable for complementing experimental data, aiding in spectral assignment, and providing insights into the electronic structure and bonding of a molecule.

Furthermore, molecular modeling techniques are essential for exploring the conformational landscape of flexible molecules like the this compound. Through methods such as molecular dynamics simulations and systematic conformational searches, it is theoretically possible to identify low-energy conformers, determine their relative populations, and analyze key geometric parameters like dihedral angles. This information is crucial for understanding the three-dimensional structure of the molecule, which in turn influences its physical, chemical, and biological properties.

Despite the potential of these computational approaches, specific research findings and detailed data tables for the theoretically predicted spectroscopic parameters and conformational preferences of the this compound are not available in the current body of scientific literature. The complex and flexible nature of the molecule, featuring multiple chiral centers and a long aliphatic chain, presents a computationally demanding challenge that has yet to be systematically addressed and published.

Future computational studies would be necessary to generate the data required for a thorough analysis. Such research would likely involve:

Quantum Chemical Calculations (e.g., DFT): To optimize the geometry of the molecule and calculate its vibrational frequencies (for IR spectra) and electronic transitions (for UV-Vis spectra). The Gauge-Independent Atomic Orbital (GIAO) method could be employed to predict ¹H and ¹³C NMR chemical shifts.

Conformational Analysis: To perform a systematic search of the potential energy surface to identify all stable conformers. The relative energies of these conformers would then be calculated to determine their Boltzmann populations at a given temperature.

Without such dedicated computational studies, any discussion on the specific theoretical spectroscopic parameters and conformational preferences of the this compound would be purely speculative. The tables below are therefore presented as templates to illustrate how such data would be organized, should it become available through future research.

Hypothetical Data Tables for Future Computational Research

Table 1: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the Most Stable Conformer of this compound.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1Data Not AvailableData Not Available
C2Data Not AvailableData Not Available
...Data Not AvailableData Not Available
H1Data Not Available-
H2Data Not Available-
...Data Not Available-

Table 2: Theoretically Predicted Major Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound.

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
Data Not AvailableC=O stretch (carboxylic acid)
Data Not AvailableC=O stretch (ester)
Data Not AvailableC=O stretch (formamide)
Data Not AvailableO-H stretch (hydroxyl and carboxylic acid)
Data Not AvailableN-H stretch (formamide)
Data Not AvailableC-H stretch (aliphatic)

Table 3: Conformational Preferences of this compound from Theoretical Calculations.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (°)Population (%)
Conf-1Data Not AvailableData Not AvailableData Not Available
Conf-2Data Not AvailableData Not AvailableData Not Available
Conf-3Data Not AvailableData Not AvailableData Not Available

Orlistat Open Ring Epimer As a Chemical Biology Research Tool

Application in Enzyme Mechanism Elucidation and Lipase (B570770) Biology

The Orlistat (B1677487) open ring epimer is instrumental in elucidating the mechanisms of enzyme inhibition, particularly concerning lipases. Orlistat itself is a potent, irreversible inhibitor of gastric and pancreatic lipases, acting by forming a covalent bond with the active serine site of these enzymes. nih.gov This interaction prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols. nih.gov

The formation of the Orlistat open ring epimer is a direct consequence of this inhibitory action. When Orlistat binds to the active site of pancreatic lipase, the enzyme-mediated hydrolysis of its β-lactone ring occurs, leading to the formation of the open ring structure. monash.edu This process has been observed in various studies, where the presence of both the closed and open ring forms of Orlistat has been detected in biological samples like lymph and plasma after exposure to the drug. monash.edu

The study of this transformation provides key insights into the catalytic mechanism of lipases and the molecular basis of their inhibition. Researchers can analyze the kinetics and conditions that favor the formation of the open ring epimer to better understand the enzyme's active site architecture and catalytic activity. While the intact β-lactone ring is essential for the primary lipase inhibition, the resulting open ring epimer, though considered pharmacologically inactive due to its reduced ability to inhibit lipases, serves as a marker of this interaction. nih.gov

Utilization in the Development of In Vitro Biochemical Assays

The this compound is a valuable component in the development and validation of in vitro biochemical assays designed to study lipase activity and inhibition. Its distinct chemical structure and properties compared to the parent Orlistat molecule allow for its use in various analytical techniques.

In liquid chromatography-mass spectrometry (LC-MS/MS) assays, for instance, the this compound can be distinguished from the closed-ring form of Orlistat based on their different retention times. monash.edu This separation is crucial for quantifying the extent of Orlistat's interaction with lipases in a given sample. A study by Guerciolini (1997) demonstrated the detection of both closed and open ring epimers in lymph and plasma samples using LC-MS/MS, highlighting the utility of this approach.

Furthermore, the development of assays to quantify both forms allows for a more comprehensive understanding of Orlistat's metabolic fate and its effects on lipid metabolism. These assays can be used to screen for new lipase inhibitors or to study the factors that influence the efficacy of existing ones. The ability to measure the formation of the open ring epimer provides a direct readout of the target engagement of β-lactone-containing inhibitors with their respective lipase targets.

Role as a Reference Standard for Impurity Profiling and Quality Control in Research Samples

The this compound plays a critical role as a reference standard in the impurity profiling and quality control of research-grade Orlistat samples. smolecule.comclearsynth.com As a known degradation product resulting from both thermal and hydrolytic processes, its presence and quantity must be carefully monitored to ensure the purity and consistency of Orlistat used in research. clearsynth.com

Pharmaceutical analytical impurity (PAI) standards, such as the this compound, are essential for developing and validating analytical methods. smolecule.comusp.org These methods are used to detect and quantify impurities in drug substances and products, which is a regulatory requirement to ensure the quality and safety of pharmaceutical preparations. clearsynth.com The availability of a well-characterized this compound standard allows researchers to accurately identify and quantify this specific impurity in their samples. synchemia.com

The use of this reference standard is crucial for:

Analytical Method Development: Establishing specific and sensitive methods for detecting the open ring epimer. clearsynth.com

Method Validation: Ensuring the accuracy, precision, and reliability of the analytical methods used for quality control. clearsynth.com

Quality Control (QC) Applications: Routine testing of Orlistat batches to ensure they meet the required purity specifications. clearsynth.com

Development as a Chemical Probe for Lipase Activity and Specificity Studies

Beyond its role as a byproduct of Orlistat's inhibitory action, the this compound itself holds potential for development as a chemical probe to investigate lipase activity and specificity. While its inhibitory potency is significantly lower than that of Orlistat, its structure can be used as a scaffold to design new molecules with tailored properties.

By modifying the structure of the open ring epimer, researchers can explore the structure-activity relationships of lipase inhibitors. This can lead to the development of novel probes that can be used to:

Profile the activity of different lipases: Investigating how structural modifications affect the interaction with various lipase isoforms.

Study substrate specificity: Designing probes that mimic different types of lipids to understand the substrate preferences of lipases.

Identify new biological targets: Proteomic profiling studies have shown that Orlistat analogs can interact with various cellular proteins, suggesting that probes based on the open ring epimer could be used to uncover new biological pathways regulated by lipases. smolecule.com

The development of such chemical probes would provide valuable tools for the broader chemical biology community to dissect the complex roles of lipases in health and disease.

Future Research Directions and Emerging Avenues for Orlistat Open Ring Epimer

The Orlistat (B1677487) open ring epimer, identified chemically as (2S,3R,5S)-5-((Formyl-L-leucyl)oxy)-2-hexyl-3-hydroxyhexadecanoic acid, represents a pivotal metabolite in the biotransformation of Orlistat. synchemia.comusp.orgnih.gov Formed via enzymatic hydrolysis of the reactive β-lactone ring of Orlistat, this compound presents unique challenges and opportunities for scientific investigation. monash.edu While Orlistat's primary action involves the covalent inhibition of gastric and pancreatic lipases through its intact lactone ring, the open ring epimer lacks this reactive moiety. nih.gov Its inherent instability and transient nature in biological systems make it a complex yet intriguing subject for future research. monash.edu Emerging research avenues are focused on harnessing advanced chemical and analytical methodologies to fully elucidate its properties and interactions.

Q & A

Basic Research Questions

Q. How can researchers distinguish between Orlistat and its open ring epimer during analytical characterization?

  • Methodology : Use reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the two isomers. The open ring epimer elutes earlier (retention time ~1.4 min) compared to Orlistat (~1.7 min) due to structural differences . Confirm stereochemistry via nuclear magnetic resonance (NMR) spectroscopy, focusing on the lactone ring opening and hydroxyl/carboxylic acid group orientation .

Q. What synthetic routes are used to produce the (S,S)-isomer of Orlistat open ring epimer?

  • Methodology : Controlled hydrolysis of Orlistat under alkaline conditions (pH > 9) induces lactone ring opening. Stereochemical purity is maintained using chiral catalysts (e.g., L-proline derivatives) to prevent racemization at the C2 and C3 positions . Validate isomer purity via high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H column) .

Q. What analytical techniques are recommended for quantifying trace impurities of the open ring epimer in Orlistat formulations?

  • Methodology : Follow USP/Ph.Eur. guidelines using HPLC-UV (195 nm detection) with a C18 column (e.g., 4.6 × 250 mm, 5 µm). System suitability requires a signal-to-noise ratio ≥3 for the epimer peak and ≤10% RSD for Orlistat . Use relative response factors (RRF) to adjust for detector sensitivity differences between Orlistat and its epimer .

Advanced Research Questions

Q. How does the stability of the open ring epimer vary under physiological conditions (e.g., plasma, lymph)?

  • Methodology : Incubate the epimer in biomatrices (e.g., human plasma) at 37°C and monitor degradation via LC-MS/MS. The open ring form reverts to the lactone structure in the presence of pancreatic lipase, requiring heat inactivation (70°C for 30 min) to stabilize samples . Calculate conversion rates using kinetic modeling (first-order decay constants) .

Q. What pharmacokinetic challenges arise when studying the lymphatic transport of the open ring epimer?

  • Methodology : Administer the epimer in a long-chain fatty acid formulation to enhance lymphatic uptake. Quantify total Orlistat (closed + open ring forms) using a correction factor (k) derived from AUC ratios of heat-inactivated vs. untreated biomatrices. Validate accuracy (100 ± 13%) and precision (<15% CV) across 0.05–50 µg/mL .

Q. How can researchers resolve contradictions in impurity profiling data for the open ring epimer across different laboratories?

  • Methodology : Standardize chromatographic conditions (e.g., column type: Waters Symmetry C8; mobile phase: 0.1% formic acid in acetonitrile/water). Cross-validate results using interlaboratory studies and spiked recovery tests (85–115% acceptable range) .

Q. What computational models predict the solubility and lipophilicity (ClogP) of the open ring epimer?

  • Methodology : Use ChemDraw Professional 15.0 or Gaussian software to calculate ClogP values. Compare predicted vs. experimental solubility (e.g., in DMSO or ethanol) via shake-flask method. Adjust for hydrogen bonding and steric effects using molecular dynamics simulations .

Experimental Design Considerations

Q. How to design a study investigating the enzymatic interconversion between Orlistat and its open ring epimer?

  • Protocol :

Enzyme selection : Use purified pancreatic lipase (1–5 U/mL) in Tris-HCl buffer (pH 8.0).

Sampling intervals : Collect aliquots at 0, 15, 30, 60, and 120 min.

Analytical endpoint : Quantify epimerization via LC-MS/MS peak area ratios (1.4 min:1.7 min).
Reference:

Q. What statistical approaches are optimal for analyzing conflicting stability data across multiple batches?

  • Approach : Apply multivariate analysis (e.g., PCA) to identify batch-specific variables (e.g., humidity, temperature). Use Bland-Altman plots to assess inter-batch variability and establish acceptance limits (±2 SD) .

Critical Data Contradictions

  • Contradiction : Some studies report rapid epimerization in plasma, while others observe stability.
    • Resolution : Discrepancies arise from incomplete heat inactivation of enzymes in biomatrices. Validate inactivation protocols using negative controls (e.g., EDTA-treated plasma) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.